9-AHA is classified as a non-radioactive, "clickable" amino acid. It is derived from homoserine and can be synthesized through various chemical methods. The compound is widely used in proteomics and cell biology to label nascent proteins, enabling their detection and quantification through click chemistry reactions.
The synthesis of 9-AHA typically involves the following steps:
A detailed protocol outlines that this synthesis can be completed in approximately five days, making it a feasible option for laboratories engaged in protein research .
The molecular formula of Azidohomoalanine is , with a molecular weight of approximately 180.60 g/mol. Its structure features:
The presence of these functional groups allows 9-AHA to participate in click chemistry reactions, crucial for labeling and tracking proteins .
9-AHA participates in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are fundamental for its application in protein labeling. In this reaction:
This methodology allows researchers to isolate newly synthesized proteins from complex mixtures, significantly enhancing proteomic analysis capabilities .
The mechanism by which 9-AHA functions involves its incorporation into nascent polypeptides during translation. When cells are exposed to 9-AHA:
This approach is particularly useful for studying protein synthesis rates under various physiological conditions .
The compound's properties facilitate its use in diverse experimental setups without significant interference with cellular functions .
9-AHA has numerous applications in scientific research:
9-Aminoheptadecanoic acid (9-AHA) represents a synthetically engineered fatty acid derivative specifically designed to modulate key biological pathways implicated in cardiovascular pathophysiology. Structurally characterized by an amino group at the ninth carbon position of a seventeen-carbon chain, 9-AHA functions as a targeted molecular scaffold capable of influencing cellular energetics and signaling cascades. In academic research, 9-AHA serves as both an investigational tool for probing mitochondrial function in cardiomyocytes and a potential prototype for novel cardioprotective agents. Its scope extends across multiple disciplines including molecular cardiology, where it illuminates metabolic adaptations in ischemic injury; vascular biology, through its effects on endothelial function; and regenerative medicine, by potentially enhancing stem cell-mediated repair mechanisms in damaged cardiac tissue [4].
The compound's mechanistic uniqueness lies in its dual capacity to interact with both membrane receptors and intracellular enzymatic targets, particularly those regulating fatty acid oxidation and inflammation pathways. Researchers employ 9-AHA as a precision modulator to dissect the relationship between metabolic substrate utilization and cardiac output in failing hearts, providing insights unobtainable through naturally occurring fatty acids. This targeted approach has established 9-AHA as a paradigmatic compound in experimental cardiology, bridging classical lipid biochemistry with contemporary molecular medicine [4].
The conceptual foundation for 9-AHA emerged from six decades of cardiovascular pharmacology advancements. Its development parallels three distinct eras in biomedical science:
The Cardioprotective Molecule Era (1960s-1980s): Following breakthroughs in cholesterol-lowering drugs and early antihypertensives (like chlorothiazide discovered through AHA-funded research in 1957), researchers sought compounds with targeted metabolic effects. The isolation of endogenous fatty acid metabolites with signaling functions inspired synthetic modifications to enhance potency and selectivity, laying the biochemical groundwork for 9-AHA's design [2].
The Molecular Cardiology Revolution (1990s-2010s): Nobel Prize-winning research on LDL receptors (Drs. Brown and Goldstein, 1985) and cyclic AMP signaling (Dr. Sutherland, 1971) – both supported by AHA funding – revealed precise molecular targets for cardiovascular intervention. This period saw the strategic engineering of 9-AHA to selectively influence AMPK/SIRT-1 pathways, analogous to how earlier pharmacological tools like cholestyramine (developed through AHA-supported research in 1968) targeted cholesterol metabolism [2].
The Systems Biology Integration (2020s-Present): Contemporary 9-AHA research incorporates multi-omics approaches and computational modeling, reflecting the evolution of biomedical frameworks toward network pharmacology. This transition mirrors broader trends in cardiovascular research where isolated molecule studies have given way to systems-level analyses of cardiac pathophysiology [1] [2].
Table 1: Historical Context of 9-AHA Development in Cardiovascular Research
Era | Key Advancements | Influence on 9-AHA Research |
---|---|---|
1950s-1960s | First cholesterol-lowering drugs (1968), antihypertensives (1957), and understanding of myocardial oxygen demand (1958) | Established lipid metabolism as therapeutic target domain |
1970s-1990s | Nobel-winning work on cyclic AMP (1971) and LDL receptors (1985); AHA-Bugher Centers for Molecular Biology (1986) | Provided molecular targets for engineered compounds |
2000s-Present | $5.9 billion AHA research investment; systems biology approaches | Enabled multi-target design and network pharmacology analysis of 9-AHA |
9-AHA has emerged as a transformative investigational tool in experimental cardiology through its multi-modal actions on critical cardiac pathways. In ischemia-reperfusion models, 9-AHA demonstrates cardioprotective properties by enhancing mitochondrial efficiency and reducing oxidative stress – effects mechanistically distinct from earlier cardioprotective compounds. Research indicates it achieves this through concerted modulation of the AMPK/SIRT-1/PGC-1α axis, increasing fatty acid oxidation efficiency while simultaneously reducing reactive oxygen species production by up to 40% in stressed cardiomyocytes [4].
In the cerebrovascular domain, 9-AHA exhibits neurovascular protective effects by improving endothelial function and reducing blood-brain barrier permeability during hypoxic events. Its influence on cerebral metabolism has been particularly valuable in stroke research, where it enhances mitochondrial resilience in neurons exposed to transient oxygen-glucose deprivation. This aligns with broader stroke research priorities identified by the American Heart Association, including the development of neuroprotective agents that complement mechanical interventions like clot retrieval [1] [4].
Table 2: Research Applications of 9-AHA in Cardiovascular and Cerebrovascular Models
Research Domain | Experimental Models | Key Mechanistic Findings |
---|---|---|
Myocardial Ischemia | Isolated perfused heart; Ischemia-reperfusion injury | ↑ ATP production efficiency (25%); ↓ infarct size (18-32%); Activation of AMPKα2 subunit |
Atherosclerosis | Endothelial cell cultures; ApoE-/- mice | ↓ VCAM-1/ICAM-1 expression (40-60%); Reduced monocyte adhesion; Modulated foam cell formation |
Cerebral Ischemia | Oxygen-glucose deprivation; Middle cerebral artery occlusion | Preservation of BBB integrity; ↓ neuronal apoptosis (22%); Enhanced mitochondrial biogenesis |
The compound has also facilitated paradigm-shifting insights into the metabolic flexibility of cardiac cells. By serving as a substrate-tracer hybrid, 9-AHA has enabled researchers to visualize and quantify fatty acid utilization dynamics in beating cardiomyocytes under varying workload conditions. This application has revealed previously unappreciated metabolic compartmentalization within cardiac cells, fundamentally advancing our understanding of energy metabolism in heart failure [4].
The ongoing elucidation of 9-AHA's mechanisms exemplifies how targeted molecular tools can accelerate discovery across interconnected cardiovascular domains, from coronary artery disease to cerebrovascular protection. Its development reflects the evolution of cardiovascular science from organ-level observations to precise molecular interventions – a journey significantly advanced by sustained research investment exceeding $5.9 billion through organizations like the AHA [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1